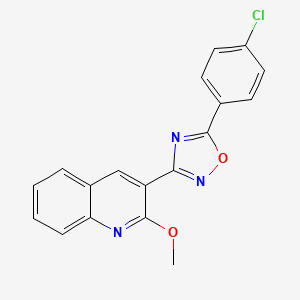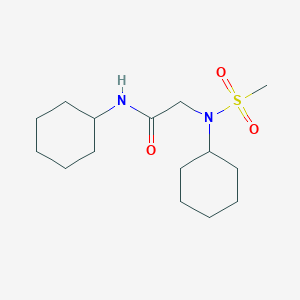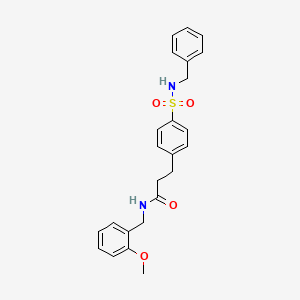
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Bz-423 and has been found to have promising results in various research studies. In
Mecanismo De Acción
The mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide involves the activation of the mitochondrial pathway of apoptosis. Bz-423 binds to the VDAC1 protein, which is found on the outer mitochondrial membrane. This binding leads to the opening of the mitochondrial permeability transition pore, which can cause the release of cytochrome c and other apoptotic factors. Bz-423 has also been found to inhibit the NF-κB signaling pathway, which can reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in various diseases, and protect neurons from damage. Bz-423 has also been found to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide in lab experiments is its specificity for the VDAC1 protein. This specificity allows for targeted activation of the mitochondrial pathway of apoptosis. Another advantage is its ability to reduce inflammation in various diseases. However, one of the limitations of using Bz-423 in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of the researchers.
Direcciones Futuras
There are several future directions for the study of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide. One direction is the development of new analogs with improved specificity and potency. Another direction is the investigation of its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the combination of Bz-423 with other drugs or therapies could be explored to enhance its efficacy. Overall, the study of this compound has promising potential for the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide involves the reaction of N-benzylsulfonamide with 4-bromobenzaldehyde, followed by a condensation reaction with 2-methoxybenzylamine. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of pure Bz-423.
Aplicaciones Científicas De Investigación
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Bz-423 has been shown to activate the mitochondrial pathway of apoptosis, which can lead to the death of cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various diseases.
Propiedades
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-23-10-6-5-9-21(23)18-25-24(27)16-13-19-11-14-22(15-12-19)31(28,29)26-17-20-7-3-2-4-8-20/h2-12,14-15,26H,13,16-18H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCGGQFLKOTRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

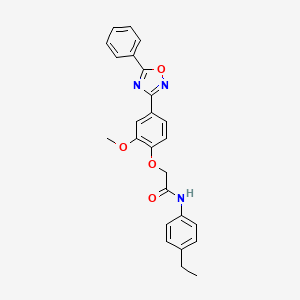
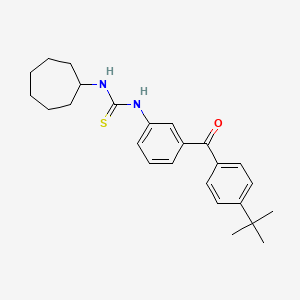
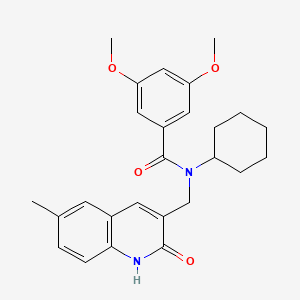
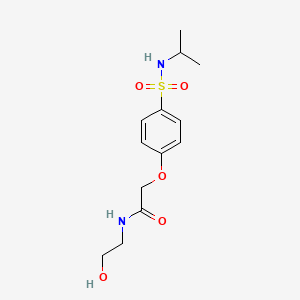
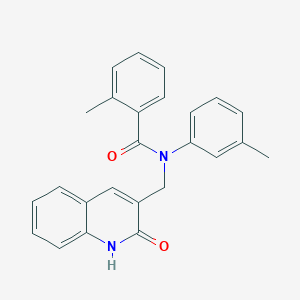
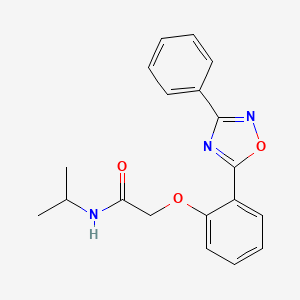

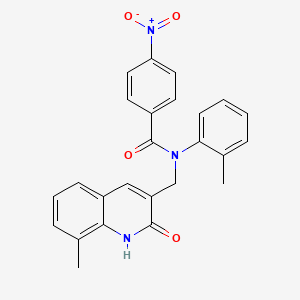
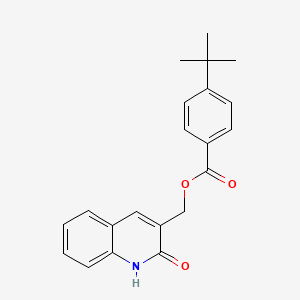
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
